molecular formula C30H31ClN6 B1672793 Janus green B CAS No. 2869-83-2

Janus green B

Cat. No. B1672793
CAS RN: 2869-83-2
M. Wt: 511.1 g/mol
InChI Key: XXACTDWGHQXLGW-UHFFFAOYSA-M
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Description

Janus Green B is a basic dye and vital stain used in histology . It interacts with DNA and has been used for histology studies including mitochondrial staining . Its oxidation and reduction reveal alterations to the electron transfer chain .


Synthesis Analysis

Janus Green B is reduced to diethylsafranine and to leucosafranine by the lactic dehydrogenase and the glucose dehydrogenase enzyme systems . Reduced flavoprotein is the immediate reactant which carries out this reduction .


Molecular Structure Analysis

The chemical structure of Janus Green B can be found in various scientific databases .


Chemical Reactions Analysis

Janus Green B is taken up and reduced by metabolically active mitochondria . The dye has been used for assessing the purity, integrity, and metabolic activity of mitochondria with microscopy-based methods . The method is based upon the reduction of Janus Green B by mitochondrial dehydrogenases to diethylsafranine .


Physical And Chemical Properties Analysis

Janus Green B is a supravital lipophilic cationic dye . In its oxidized form, it has a green-blue color . The molecular formula of Janus Green B is C30H31ClN6 .

Scientific Research Applications

Mitochondrial Studies

JGB has been used to study paraquat toxicity in rat liver mitochondria, demonstrating its utility in vital staining and indicating alterations in the electron transfer chain, which is crucial for understanding mitochondrial dysfunction and free radical formation (Ghazi-Khansari, Mohammadi-Bardbori, & Hosseini, 2006). Furthermore, a colorimetric method employing JGB offers a simple, efficient approach for assessing mitochondrial function, activity, and toxicity, highlighting its potential in biomedical research (Ahmad, Alamoudi, Haque, Salahuddin, & Alsamman, 2018).

Water Treatment and Environmental Applications

JGB's interaction with water contaminants and its degradation have been studied, providing insights into physico-chemical quality parameters of contaminated water and photocatalytically degraded water, showcasing its role in environmental science and water treatment (Jakar, Chaturvedi, & Sharma, 2014). Additionally, the photocatalytic dye degradation over modified titanium dioxide films indicates its effectiveness in degrading dyes like Janus Green B, further emphasizing its environmental applications (Abhilash, Akshatha, & Srikantaswamy, 2019).

Electrochemistry and Adsorption Studies

The adsorption behavior of JGB during the copper via-filling process has been explored, revealing its reduction and desorption mechanisms which are crucial for understanding copper electroplating and semiconductor manufacturing processes (Li, Wang, & Li, 2009). Another study focuses on the adsorption of JGB dye on Algerian diatomite, presenting a comprehensive analysis of its kinetic data and equilibrium isotherm models (Medjdoubi, Hachemaoui, Boukoussa, Hakiki, Bengueddach, & Hamacha, 2019).

Interaction with Proteins and Dyes

Investigations into the fluorescence quenching of JGB by nucleic acids in the presence of sodium dodecyl sulfate micelle have provided a method for determining nucleic acids, highlighting JGB's applications in biochemistry and molecular biology (Li-hua, Liuzhan, & Han-xi, 2005). Moreover, the interaction between JGB and bovine serum albumin through electrochemistry and spectroscopy studies demonstrates its potential for investigating protein-dye interactions, which is vital for understanding molecular interactions in biological systems (Özdemir, Özdemir, & BİÇer, 2011).

Future Directions

Janus Green B has been used for staining peripheral nerves in live insects, lymphatic vessels of rabbits, and mitochondria . It could potentially be used in future research and applications involving these areas.

properties

IUPAC Name

8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N6.ClH/c1-5-35(6-2)26-17-19-28-30(21-26)36(25-10-8-7-9-11-25)29-20-23(14-18-27(29)31-28)33-32-22-12-15-24(16-13-22)34(3)4;/h7-21H,5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXACTDWGHQXLGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883898
Record name Janus Green B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Janus green B

CAS RN

2869-83-2
Record name Janus Green B
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Record name Janus green B
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Record name Janus green B
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Record name Phenazinium, 3-(diethylamino)-7-[2-[4-(dimethylamino)phenyl]diazenyl]-5-phenyl-, chloride (1:1)
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Record name Janus Green B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(diethylamino)-7-[[p-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride
Source European Chemicals Agency (ECHA)
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Record name JANUS GREEN B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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